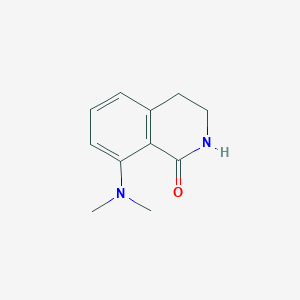
5-(2-Iodophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Iodophenyl)pyrrolidin-2-one: is a chemical compound characterized by the presence of a pyrrolidin-2-one ring substituted with an iodophenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodophenyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines through a cascade process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of pyrrolidin-2-ones generally involves scalable processes that can be adapted for large-scale production. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Iodophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide or other halide sources can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Iodophenyl)pyrrolidin-2-one is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for the synthesis of bioactive compounds and other heterocyclic structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors, including histone deacetylases and cannabinoid receptors .
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical intermediates for industrial applications .
Wirkmechanismus
The mechanism of action of 5-(2-Iodophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it can inhibit histone deacetylases, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: Lacks the iodophenyl substitution, resulting in different chemical and biological properties.
3-Iodopyrroles: Similar in containing an iodine atom but differ in the position and type of heterocyclic ring.
Pyrrolidine-2,5-diones: Contain an additional carbonyl group, leading to distinct reactivity and applications.
Uniqueness: 5-(2-Iodophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and drug development efforts .
Eigenschaften
Molekularformel |
C10H10INO |
|---|---|
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
5-(2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10INO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
InChI-Schlüssel |
BBUSWZPHTULFNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)








![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)



![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
